molecular formula C8H18O2 B1527568 1-Methoxy-4,4-dimethylpentan-3-ol CAS No. 1249800-80-3

1-Methoxy-4,4-dimethylpentan-3-ol

Cat. No. B1527568
M. Wt: 146.23 g/mol
InChI Key: NRNDHUQEQIUWIU-UHFFFAOYSA-N
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Description

1-Methoxy-4,4-dimethylpentan-3-ol is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.23 . It is also known as MDMP. The IUPAC name for this compound is 1-methoxy-4,4-dimethyl-3-pentanol .


Molecular Structure Analysis

The InChI code for 1-Methoxy-4,4-dimethylpentan-3-ol is 1S/C8H18O2/c1-8(2,3)7(9)5-6-10-4/h7,9H,5-6H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Methoxy-4,4-dimethylpentan-3-ol is a liquid at room temperature .

Scientific Research Applications

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin This study reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the presence of the γ-hydroxymethyl group in the cleavage process. It confirms the existence of a hydride transfer mechanism in the acidolysis of these compounds, suggesting potential applications in lignin valorization and understanding the chemical breakdown of lignin for biofuel production (T. Yokoyama, 2015).

Conversion of Plant Biomass to Furan Derivatives This review analyzes advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting its potential as an alternative feedstock for the chemical industry. The discussion includes derivatives of HMF, such as 2,5-dimethylfuran and 2,5-bis(methoxymethyl)furan, indicating the role of methoxy groups in synthesizing valuable chemicals from renewable resources (V. M. Chernyshev et al., 2017).

Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates This review discusses the environmental impact of alkylphenol ethoxylates (APEs) and their metabolites, including methoxy derivatives like nonylphenol (NP). It covers their physicochemical properties, environmental distribution, and concerns regarding their endocrine-disrupting capabilities, pointing towards the need for safer chemical alternatives in industrial applications (G. Ying et al., 2002).

Methylene-Linked Liquid Crystal Dimers and the Twist-Bend Nematic Phase The study reports on methylene-linked liquid crystal dimers, demonstrating the formation of a twist-bend nematic phase due to the unique molecular structure. This highlights the potential of methoxy-containing compounds in designing advanced liquid crystal materials with novel electro-optical properties (P. Henderson & C. Imrie, 2011).

New Advances in the Chemistry of Methoxylated Lipids This review focuses on methoxylated lipids, including those with methoxy groups in their alkyl chains. It discusses their natural occurrence, biological activities, and synthesis, highlighting their antibacterial, antifungal, antitumor, and antiviral properties. Such compounds, including those structurally related to 1-Methoxy-4,4-dimethylpentan-3-ol, are of great interest for pharmaceutical applications and the development of new therapeutic agents (N. Carballeira, 2002).

Safety And Hazards

The compound has been classified with the GHS02 and GHS07 pictograms, indicating that it is flammable and may cause skin irritation or serious eye irritation . The hazard statements associated with this compound are H226, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), and using protective gloves and eye/face protection (P280) .

properties

IUPAC Name

1-methoxy-4,4-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-8(2,3)7(9)5-6-10-4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNDHUQEQIUWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4,4-dimethylpentan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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